

2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester synonyms

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Compound of Interest

Compound Name: *Methyl 2-(2-chloroacetamido)-3-methylbenzoate*

CAS No.: 77093-79-9

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An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester

Introduction

In the landscape of drug discovery and fine chemical synthesis, the development of novel molecular scaffolds is paramount. This guide focuses on 2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester, a compound not readily found in commercial catalogs and for which synonyms are not established in public chemical databases. The absence of readily available information necessitates a first-principles approach to its synthesis and characterization.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a robust, proposed synthetic pathway, detailed experimental protocols, and a thorough analysis of the expected analytical data for this target molecule. By deconstructing the molecule into its constituent precursors and applying

established, reliable chemical transformations, we provide a self-validating roadmap for its creation and verification in a laboratory setting.

Section 1: Chemical Identity and Nomenclature

To ensure clarity and precision, we begin by defining the molecular structure and its corresponding chemical identifiers.

- Systematic IUPAC Name: **Methyl 2-(2-chloroacetamido)-3-methylbenzoate**
- Molecular Formula: C₁₁H₁₂ClNO₃
- Molecular Weight: 241.67 g/mol
- InChI: InChI=1S/C11H12ClNO3/c1-7-5-3-4-6(10(7)14-9(13)8-12)11(15)16-2/h3-5H,8H2,1-2H3,(H,14,13)
- InChIKey: AWAHDFHGMJMETX-UHFFFAOYSA-N
- Canonical SMILES: COC(=O)C1=C(C(=CC=C1)C)NC(=O)CCl

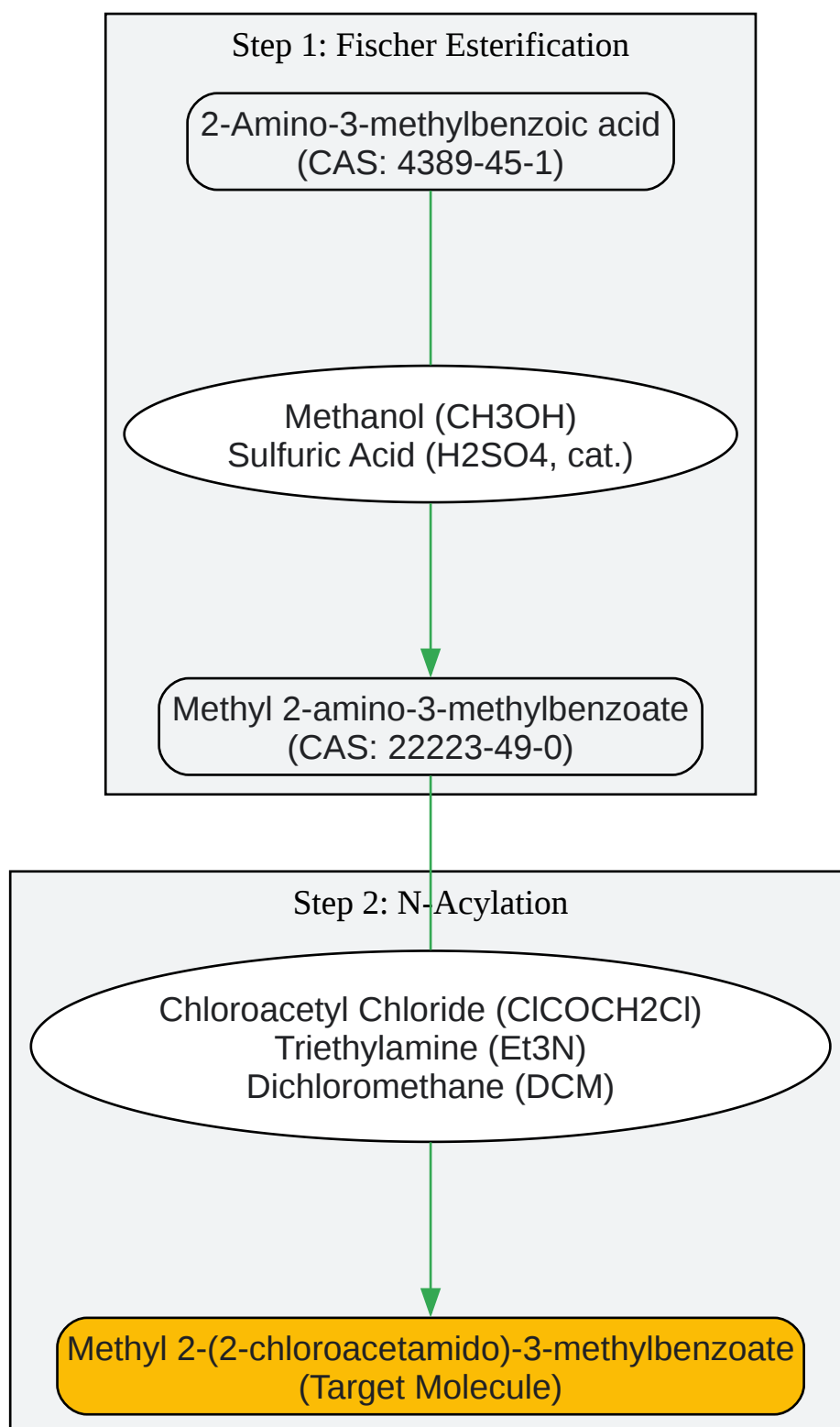
Identifier	Value
CAS Number	Not assigned (as of this guide's publication)
Parent Acid	2-Amino-3-methylbenzoic acid[1][2][3]
Parent Ester	Methyl 2-amino-3-methylbenzoate[4][5]

Section 2: Proposed Synthetic Pathway and Rationale

The synthesis of the target molecule can be logically approached in two primary steps starting from the commercially available precursor, 2-Amino-3-methylbenzoic acid (also known as 3-Methylantranilic acid)[1][6]. The strategy involves first protecting the carboxylic acid as a methyl ester, followed by the acylation of the amine.

- Step 1: Fischer Esterification. The carboxylic acid functional group of 2-Amino-3-methylbenzoic acid is converted to its corresponding methyl ester. This is a classic acid-catalyzed reaction using methanol as both the reagent and solvent. This step yields the key intermediate, Methyl 2-amino-3-methylbenzoate[7].
- Step 2: N-Acylation (Chloroacetylation). The amino group of the intermediate ester is then acylated using chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride[8][9]. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive[9][10].

This sequence is chosen for its efficiency and high yields. Attempting to perform the N-acylation first would complicate the subsequent esterification, as the resulting amide might not be stable under acidic esterification conditions.



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Caption: Proposed two-step synthesis of the target molecule.

Section 3: Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are designed to be self-validating through in-process monitoring and final product characterization.

Protocol 3.1: Synthesis of Methyl 2-amino-3-methylbenzoate (Esterification)

This procedure is adapted from standard Fischer esterification methods[7].

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3-methylbenzoic acid (10.0 g, 66.1 mmol).
- **Reagent Addition:** Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) while stirring. The mixture may warm slightly.
- **Reaction Execution:** Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, higher R_f spot indicates reaction completion.
- **Workup and Isolation:**
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
 - Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
 - Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).
 - Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
- **Purification:** Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, Methyl 2-amino-3-methylbenzoate, is often obtained in

high purity (>95%) and can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 3.2: Synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate (N-Acylation)

This protocol is based on standard N-acylation procedures for anilines using acyl chlorides[8] [9].

- **Reaction Setup:** In a 250 mL three-necked, round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-amino-3-methylbenzoate (10.0 g, 60.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).
- **Base Addition:** Add triethylamine (12.7 mL, 90.8 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.
- **Acylating Agent Addition:** In the dropping funnel, prepare a solution of chloroacetyl chloride (5.8 mL, 72.6 mmol, 1.2 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.
- **Reaction Execution:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.
- **Workup and Isolation:**
 - Quench the reaction by adding 50 mL of water.
 - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: The crude product will likely be a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Section 4: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The data presented below are predicted based on the known effects of the constituent functional groups.

Table 4.1: Predicted Physicochemical Properties

Property	Predicted Value/Observation	Rationale
Appearance	White to off-white crystalline solid	Typical for N-acylanilide derivatives[11].
Melting Point	100 - 140 °C (Estimated)	Amide and ester functionalities increase melting point over the parent aniline.
Solubility	Soluble in DCM, Ethyl Acetate, Acetone; Poorly soluble in water and hexanes	The ester and amide groups confer polarity, while the aromatic ring and chloroalkyl chain provide nonpolar character[12].

4.2: Predicted Spectroscopic Data

Spectroscopic analysis provides the definitive structural proof.

- ^1H NMR (400 MHz, CDCl_3):
 - δ ~8.5-9.0 ppm (singlet, 1H): Amide N-H proton. Broadness may vary.
 - δ ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the ester group.

- δ ~7.1-7.4 ppm (multiplet, 2H): Remaining two aromatic protons.
- δ ~4.2 ppm (singlet, 2H): Methylene protons ($-\text{CH}_2\text{Cl}$) of the chloroacetyl group.
- δ ~3.9 ppm (singlet, 3H): Methyl ester protons ($-\text{COOCH}_3$).
- δ ~2.4 ppm (singlet, 3H): Aromatic methyl protons ($\text{Ar}-\text{CH}_3$).
- ^{13}C NMR (100 MHz, CDCl_3):
 - δ ~168 ppm: Ester carbonyl carbon ($\text{C}=\text{O}$).
 - δ ~165 ppm: Amide carbonyl carbon ($\text{C}=\text{O}$).
 - δ ~125-140 ppm: Aromatic carbons.
 - δ ~52 ppm: Methyl ester carbon ($-\text{COOCH}_3$).
 - δ ~43 ppm: Methylene carbon ($-\text{CH}_2\text{Cl}$).
 - δ ~18 ppm: Aromatic methyl carbon ($\text{Ar}-\text{CH}_3$).
- IR Spectroscopy (ATR):
 - $\sim 3300\text{ cm}^{-1}$: N-H stretch (amide).
 - $\sim 1720\text{ cm}^{-1}$: C=O stretch (ester).
 - $\sim 1680\text{ cm}^{-1}$: C=O stretch (amide I band).
 - $\sim 1530\text{ cm}^{-1}$: N-H bend (amide II band).
 - $\sim 750\text{-}800\text{ cm}^{-1}$: C-Cl stretch.
- Mass Spectrometry (EI):
 - m/z 241/243: Molecular ion (M^+) and $\text{M}+2$ isotope peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

- Characteristic Fragments: Loss of $\bullet\text{OCH}_3$ (m/z 210/212), loss of $\bullet\text{COOCH}_3$ (m/z 182/184), cleavage of the chloroacetyl group.

Key ^1H NMR Signals			
Methyl 2-(2-chloroacetamido)-3-methylbenzoate	Amide N-H ~8.5-9.0 ppm (s, 1H)	Methylene -CH ₂ Cl ~4.2 ppm (s, 2H)	Ester -OCH ₃ ~3.9 ppm (s, 3H)
			Aryl -CH ₃ ~2.4 ppm (s, 3H)

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Caption: Key features for spectroscopic identification.

Section 5: Applications and Safety Considerations

5.1: Potential Applications

The title compound is a functionalized N-acylaniline. The chloroacetamide moiety is a particularly useful synthetic handle, acting as a reactive electrophile for nucleophilic substitution[8]. This opens avenues for its use as an intermediate in various fields:

- Medicinal Chemistry: Chloroacetamide derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[13][14]. The target molecule could serve as a scaffold for creating libraries of more complex compounds for biological screening. The chloro group can be displaced by various nucleophiles (thiols, amines, etc.) to attach other pharmacophores.
- Agrochemicals: Halogenated acetanilides have been investigated as potential chemical hybridizing agents (CHAs) in crops and as herbicides[15][16].
- Organic Synthesis: It serves as a valuable building block for constructing more complex heterocyclic systems or for introducing the 2-amino-3-methylbenzoate framework into larger molecules[17][18].

5.2: Safety and Handling

- Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal

protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

- Acids and Bases: Concentrated sulfuric acid is highly corrosive. Triethylamine is a flammable and corrosive liquid. Handle with care.
- Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE to minimize exposure.
- General Precautions: The toxicological properties of the final product have not been established. It should be handled with care, assuming it is potentially hazardous.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of **Methyl 2-(2-chloroacetamido)-3-methylbenzoate**. By leveraging well-understood reactions—Fischer esterification and N-acylation—we have outlined a reliable and reproducible pathway to this novel compound. The detailed protocols and predicted analytical data serve as a robust resource for researchers, enabling them to confidently produce and validate this molecule. The presence of a reactive chloroacetamide handle makes this compound a promising intermediate for further exploration in medicinal chemistry and materials science.

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